molecular formula C10H8BrFN2 B1399097 1-(2-bromo-4-fluorobenzyl)-1H-imidazole CAS No. 1249877-11-9

1-(2-bromo-4-fluorobenzyl)-1H-imidazole

Cat. No. B1399097
M. Wt: 255.09 g/mol
InChI Key: XCDANOILIAPIDI-UHFFFAOYSA-N
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Description

“1-(2-bromo-4-fluorobenzyl)-1H-imidazole” is a chemical compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-bromo-4-fluorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom at the 2nd position and a fluorine atom at the 4th position .

Scientific Research Applications

Synthesis and Study of Derivatives

  • Synthesis of Derivatives: A series of derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings have been synthesized. These compounds, including 2-(4-fluorobenzyl)-1H-benzimidazole, showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating their potential in scientific research for various applications (Menteşe, Ülker, & Kahveci, 2015).

Cytotoxic and Anticancer Properties

  • Cytotoxic Evaluation: Novel 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives were synthesized and analyzed for anticancer activities. Docking studies and cytotoxic evaluation against MCF-7 human breast cancer cell lines showed outstanding cytotoxicity towards cancer cells, suggesting their potential in cancer research (Ganga & Sankaran, 2020).

Synthesis for Clinical PET Studies

  • Clinical PET Studies: 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies. This highlights the application of such compounds in the development of radioligands for imaging receptors in clinical settings (Iwata et al., 2000).

Application in Anticorrosion

  • Anticorrosion Impact: The compound 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide has been studied as a green ionic liquid for its anticorrosion impact on mild steel in acidic solutions. Its high inhibition effectiveness at acidic pH levels, supported by computational and electrochemical methods, suggests its utility in material science and engineering (Bhaskaran et al., 2019).

Antibacterial Activity

  • Antibacterial Studies: Silver complexes of N-heterocyclic carbene derived from 1H-imidazole exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential in the development of new antibacterial agents (Patil et al., 2010).

Safety And Hazards

While the specific safety and hazards of “1-(2-bromo-4-fluorobenzyl)-1H-imidazole” are not known, compounds with bromine atoms can be hazardous. For example, “2-Bromo-4-fluorobenzyl Bromide” is considered dangerous with a hazard statement of H301, indicating toxicity if swallowed .

properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDANOILIAPIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4-fluorobenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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